1,2-Dihydroxy propylphosphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXXUIOCREOTJ-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(O)P(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](O)P(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001340077 | |

| Record name | [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001340077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132125-60-1 | |

| Record name | [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001340077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,2-dihydroxypropylphosphonic acid

Technical Guide: Chemical Synthesis and Characterization of 1,2-Dihydroxypropylphosphonic Acid

Executive Summary & Core Directive

Objective: This guide details the synthesis, purification, and characterization of 1,2-dihydroxypropylphosphonic acid (1,2-DHPPA), specifically focusing on its stereoselective preparation as a reference standard (Fosfomycin Impurity A) and a biosynthetic intermediate.

Scope:

-

Primary Route: Acid-catalyzed hydrolysis of Fosfomycin (cis-1,2-epoxypropylphosphonic acid).[1]

-

Secondary Route: Asymmetric dihydroxylation of propenylphosphonates.

-

Analytical Validation: NMR spectroscopy (

H,

Target Audience: Medicinal chemists, process development scientists, and analytical researchers.

Retrosynthetic Analysis & Strategy

The synthesis of 1,2-DHPPA is primarily approached through the ring-opening of the epoxide moiety in Fosfomycin.[1] While de novo synthesis from propenylphosphonates is possible via Sharpless Dihydroxylation, the hydrolysis route is the industry standard for generating the compound as an impurity reference.

Mechanistic Pathway

The reaction involves the nucleophilic attack of water on the protonated epoxide.

-

Substrate: Fosfomycin (typically (1R, 2S)-1,2-epoxypropylphosphonic acid).[2][3]

-

Regioselectivity: Acid-catalyzed attack typically occurs at the more substituted carbon (C2) or leads to a mixture, but in the case of Fosfomycin, the attack results in the formation of the vicinal diol.

-

Stereochemistry: The ring-opening proceeds with inversion of configuration at the center of attack. Hydrolysis of (1R, 2S)-Fosfomycin yields (1R, 2R)-1,2-dihydroxypropylphosphonic acid.

Figure 1: Mechanistic pathway for the acid-catalyzed hydrolysis of Fosfomycin.

Experimental Protocols

Protocol A: Acid Hydrolysis of Fosfomycin Disodium

This protocol is the standard method for generating "Fosfomycin Impurity A" (EP/USP standard).

Reagents:

-

Fosfomycin Disodium (Commercial grade)

-

Hydrochloric Acid (0.1 M and 1.0 M) or Amberlite IR-120 (H+ form)

-

Deionized Water[4]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g (approx. 5.5 mmol) of Fosfomycin Disodium in 10 mL of deionized water.

-

Acidification:

-

Method 1 (Solution Phase): Add 0.1 M HCl dropwise until pH reaches ~1.5–2.0.

-

Method 2 (Resin Phase - Preferred for Purification): Pass the solution through a column containing Amberlite IR-120 (H+ form) to convert the disodium salt to the free acid form. Collect the acidic eluate.

-

-

Hydrolysis:

-

Heat the acidic solution to 60°C for 4–6 hours . Monitor the reaction by

P NMR (disappearance of the epoxide signal at ~ -10 to -5 ppm and appearance of the diol signal at ~18-22 ppm). -

Note: Higher temperatures (>80°C) may lead to C-P bond cleavage or polymerization.

-

-

Neutralization & Isolation:

-

Cool the solution to room temperature.

-

Lyophilize the aqueous solution directly to obtain the crude 1,2-DHPPA as a viscous, hygroscopic oil or amorphous solid.

-

Yield: Typically >90% quantitative conversion.

-

Protocol B: Purification via Ion Exchange Chromatography

Since the product is highly polar and water-soluble, standard silica chromatography is ineffective.

-

Column Loading: Load the crude hydrolysate onto a cation exchange column (Dowex 50W-X8, H+ form) to ensure removal of any residual sodium ions. Elute with water.[3]

-

Anion Exchange (Optional for high purity): Load the eluate onto an anion exchange column (e.g., DEAE Sephadex). Elute with a gradient of ammonium bicarbonate (0 to 0.5 M).

-

Desalting: Freeze-dry the relevant fractions to remove volatile buffer salts (ammonium bicarbonate).

Characterization & Analytical Data

The following data distinguishes the open-ring diol from the parent epoxide.

NMR Spectroscopy Data

Solvent:

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 18.5 – 21.0 | Multiplet/Broad | Phosphonate P (Shift is pH dependent) | |

| 1.15 – 1.25 | Doublet ( | ||

| 3.60 – 3.80 | Multiplet | C2-H (Methine, | |

| 3.85 – 4.05 | Multiplet ( | C1-H (Methine, | |

| 18.0 – 19.5 | Doublet | C3 ( | |

| 68.0 – 70.0 | Doublet ( | C1 (C-P bond) | |

| 70.5 – 72.0 | Doublet ( | C2 (C-OH) |

Key Diagnostic: The

HPLC Method (Detection of Non-Chromophoric Compound)

Since 1,2-DHPPA lacks a strong UV chromophore, Refractive Index (RI) or Charged Aerosol Detection (CAD) is required.

-

Column: Anion Exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Amino-based column).

-

Mobile Phase: Acetonitrile : Water (buffered with Ammonium Acetate, pH 4.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: RID or ELSD/CAD.

-

Retention Time: 1,2-DHPPA elutes earlier than Fosfomycin on anion exchange due to the loss of ring strain and change in pKa.

Workflow Visualization

Figure 2: Operational workflow for the conversion of Fosfomycin to 1,2-DHPPA.

Safety & Handling

-

Acidity: The free acid form is a strong organic acid (phosphonic acid group). Handle with gloves and eye protection.

-

Hygroscopicity: The product is extremely hygroscopic. Store under argon or nitrogen in a desiccator at -20°C.

-

Stability: Aqueous solutions are stable at room temperature, but prolonged heating in strong acid can lead to degradation.

References

-

BenchChem. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 - Synthesis and Isolation. Retrieved from

-

PubChem. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041. National Library of Medicine. Retrieved from

-

European Pharmacopoeia. Fosfomycin Trometamol - Impurity A.[5] (Standard reference for the hydrolysis product).

-

Journal of Organic Chemistry. Sharpless Asymmetric Dihydroxylation of trans-Propenylphosphonate. (Regarding de novo synthesis). Retrieved from

Sources

- 1. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,2-dihydroxypropylphosphonic acid as a fosfomycin metabolite

Technical Guide: 1,2-Dihydroxypropylphosphonic Acid (Fosfomycin Impurity A) [1]

Executive Summary

1,2-Dihydroxypropylphosphonic acid (1,2-DHPP) represents the thermodynamically stable "open-ring" hydrolysis product of the antibiotic fosfomycin. While fosfomycin is excreted largely unchanged in humans, 1,2-DHPP is critical in two distinct contexts:

-

Pharmaceutical Quality: It is the primary degradation product (USP/EP Impurity A), serving as the key indicator of formulation instability.

-

Antimicrobial Resistance (AMR): It is the enzymatic product of FosX , a metalloenzyme found in pathogens like Listeria monocytogenes, which confers resistance by hydrating the epoxide ring.[2][3]

This guide provides a technical roadmap for synthesizing, characterizing, and detecting this metabolite, distinguishing between chemical degradation and enzymatic resistance mechanisms.

Chemical & Mechanistic Basis

Fosfomycin contains a highly strained epoxide ring essential for its bactericidal activity (inhibition of MurA). The opening of this ring destroys biological activity.

Chemical Hydrolysis (Degradation)

In aqueous solution, particularly under acidic conditions, the epoxide oxygen is protonated, making the C1/C2 carbons electrophilic. Water acts as a nucleophile, attacking the ring to form the vicinal diol (1,2-DHPP). This reaction is acid-catalyzed and follows pseudo-first-order kinetics.

Enzymatic Hydration (Resistance)

The bacterial enzyme FosX is a Mn(II)-dependent epoxide hydrolase. Unlike the human body, which lacks enzymes to metabolize fosfomycin efficiently, FosX utilizes a coordinated manganese ion to activate the epoxide oxygen and a glutamate residue (Glu44) to activate a water molecule for nucleophilic attack.

Figure 1: Mechanistic pathway for the conversion of Fosfomycin to 1,2-DHPP via chemical or enzymatic routes.

Experimental Protocols

Protocol A: Synthesis of 1,2-DHPP Reference Standard

Objective: Generate a validated standard of Impurity A for analytical calibration using acid-catalyzed hydrolysis.

Reagents:

-

Fosfomycin Disodium (Pharmaceutical Grade)

-

0.1 M Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) for neutralization

-

D2O (for NMR characterization)

Workflow:

-

Dissolution: Dissolve 500 mg of Fosfomycin Disodium in 10 mL of 0.1 M HCl.

-

Reaction: Heat the solution to 60°C for 24 hours . This ensures complete ring opening (quantitative conversion).

-

Note: Monitoring can be done via 31P NMR; the signal will shift from ~-10 ppm (epoxide) to ~18 ppm (diol) depending on pH.

-

-

Neutralization: Cool to room temperature and adjust pH to 7.0 using 1 M NaOH.

-

Isolation (Optional): Lyophilize the solution to obtain the solid salt of 1,2-DHPP.

-

Validation: Confirm structure via Mass Spectrometry (m/z 155 [M-H]-).

Protocol B: Enzymatic Resistance Assay (FosX Activity)

Objective: Assess bacterial resistance potential by measuring conversion rates.

-

Enzyme Prep: Purify Recombinant FosX (e.g., from L. monocytogenes) in 50 mM HEPES (pH 7.5) with 1 mM MnCl2.

-

Incubation: Mix 100 µM Fosfomycin with 100 nM FosX at 25°C.

-

Quenching: Stop reaction at t=0, 5, 10, 30 min by adding equal volume methanol.

-

Detection: Analyze supernatant via LC-MS/MS (Method below).

Analytical Characterization

Detecting 1,2-DHPP is challenging because it lacks a UV chromophore.[4] Standard UV-HPLC is ineffective.

Recommended Method: HPLC-ELSD / CAD

Rationale: Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detectors suitable for non-chromophoric phosphonates.

| Parameter | Specification |

| Column | Aminopropyl (NH2) or Hydrophilic Interaction (HILIC) column (e.g., Zorbax NH2, 5 µm, 250 x 4.6 mm) |

| Mobile Phase | Isocratic: Acetonitrile : Water (buffered with 10mM Ammonium Acetate) [60:40] |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD (Drift tube temp: 60°C, Gas flow: 1.5 L/min) or Refractive Index (RI) |

| Retention | Fosfomycin elutes earlier; 1,2-DHPP is more polar and elutes later on HILIC/Amino phases.[1] |

Structural Confirmation (NMR)

-

31P NMR: The most definitive test.

-

Fosfomycin: ~ -12 to -15 ppm (Epoxide ring strain shielding).

-

1,2-DHPP: ~ 16 to 20 ppm (Relaxed phosphonate environment).

-

-

1H NMR: Loss of the characteristic epoxide methine protons (~2.9-3.3 ppm) and appearance of diol carbinol protons (~3.5-4.0 ppm).

Figure 2: Analytical workflow for the separation and detection of Fosfomycin and its metabolite.

Implications for Drug Development

-

Stability Testing: 1,2-DHPP is the "canary in the coal mine" for fosfomycin stability. Any increase in this peak during accelerated stability testing (40°C/75% RH) indicates moisture ingress, as hydrolysis requires water.

-

Resistance Monitoring: In clinical isolates, the presence of 1,2-DHPP in culture media (without acid degradation) strongly suggests the presence of FosX-type resistance enzymes.

-

Toxicity: 1,2-DHPP is generally considered low toxicity but is a known skin irritant in pure form (GHS H314). It has no antibacterial activity.

References

-

European Pharmacopoeia (Ph.[5] Eur.) . Monograph 1425: Fosfomycin Trometamol. (Defines Impurity A and analytical limits).

-

Fillgrove, K. L., et al. (2003). Structure and Mechanism of the Genomically Encoded Fosfomycin Resistance Protein, FosX, from Listeria monocytogenes. Biochemistry. (Details the enzymatic hydration mechanism).

-

PubChem . Compound Summary: (1,2-Dihydroxypropyl)phosphonic acid.[1] (Chemical and physical properties).[1][2][5][6][7][8][9][10][11][12]

-

Rigsby, R. E., et al. (2005). FosB, A Cysteine-Dependent Fosfomycin Resistance Epoxide Hydrolase. (Comparative resistance mechanisms).

-

Zhanel, G. G., et al. (2016). Fosfomycin: A Review of its Clinical Use. (Pharmacokinetics and lack of human metabolism).

Sources

- 1. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure and mechanism of the genomically encoded fosfomycin resistance protein, FosX, from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.washington.edu [chem.washington.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. cbseacademic.nic.in [cbseacademic.nic.in]

- 9. helixchrom.com [helixchrom.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

physical characteristics of 1,2-dihydroxypropylphosphonic acid

An In-depth Technical Guide to the Physical Characteristics of 1,2-Dihydroxypropylphosphonic Acid

Introduction

1,2-Dihydroxypropylphosphonic acid is an organophosphorus compound of significant interest in the fields of medicinal chemistry and drug development. It is primarily recognized as the hydrolyzed, open-ring form of the antibiotic fosfomycin.[1] Consequently, it is often studied as a metabolite or impurity of this potent antibacterial agent.[1][2] As a phosphonic acid, it is a structural analog of naturally occurring phosphates, featuring a stable carbon-phosphorus (C-P) bond that imparts resistance to enzymatic and chemical hydrolysis.[1] This guide provides a detailed overview of the core , offering valuable insights for researchers and professionals involved in its study and application.

Molecular and Chemical Properties

The fundamental molecular and chemical identifiers for 1,2-dihydroxypropylphosphonic acid are summarized in the table below. It is important to note that different stereoisomers of this compound exist, and they may have distinct CAS numbers.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉O₅P | [2][3] |

| Molecular Weight | 156.07 g/mol | [2][3] |

| IUPAC Name | 1,2-dihydroxypropylphosphonic acid | [3] |

| CAS Number | 84954-80-3 (unspecified stereochemistry) | [1][3] |

| 132125-60-1 ([R-(R,R)]-isomer) | [4] | |

| Synonyms | (1,2-Dihydroxypropyl)phosphonic acid, Fosfomycin open ring, Fosfomycin Impurity A | [2][3] |

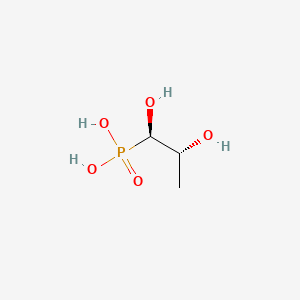

Chemical Structure

The chemical structure of 1,2-dihydroxypropylphosphonic acid consists of a three-carbon propyl chain with hydroxyl groups on the first and second carbons, and a phosphonic acid group attached to the first carbon.

Caption: Chemical structure of 1,2-dihydroxypropylphosphonic acid.

Physical State and Appearance

1,2-Dihydroxypropylphosphonic acid is described as being "neat" in form, suggesting it exists as a pure substance, likely a solid or a viscous liquid at room temperature.[2] It is also noted to be hygroscopic, meaning it has a tendency to absorb moisture from the air.[2]

Solubility Profile

Acidity and Ionization States

As a phosphonic acid, 1,2-dihydroxypropylphosphonic acid is a polyprotic acid. The phosphonic acid group has two acidic protons, and the two hydroxyl groups have weakly acidic protons. The pKa values for phosphonic acids typically fall in the ranges of pKa1 ≈ 2-3 and pKa2 ≈ 7-8. The hydroxyl groups on the propyl chain would have much higher pKa values, similar to those of simple alcohols.

The ionization state of the molecule is therefore highly dependent on the pH of the solution.

Caption: Experimental workflow for determining the melting point.

Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,2-dihydroxypropylphosphonic acid is classified with the following hazards:

-

Harmful if swallowed (H302) [3]* Causes severe skin burns and eye damage (H314) [3]* May cause respiratory irritation (H335) [3] Appropriate personal protective equipment and handling procedures should be used when working with this compound.

References

-

(1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Monograph: 1,2-Dihydroxypropylphosphonic Acid (CAS 84954-80-3)

The following technical guide is structured to serve as a definitive reference for researchers investigating phosphonate antibiotics, specifically the metabolic fate and resistance mechanisms associated with Fosfomycin.

The "Silent" Metabolite: Structural Characterization, Synthesis, and Biological Implications in Antibiotic Resistance [1]

Executive Summary

1,2-Dihydroxypropylphosphonic acid (CAS 84954-80-3) is the hydrolytic degradation product of the broad-spectrum antibiotic Fosfomycin .[1] While pharmacologically inert, this molecule is of paramount importance in drug development as the primary biomarker for FosX-mediated bacterial resistance and as a critical quality control standard (Impurity A) in pharmaceutical manufacturing.

This guide provides a rigorous examination of its chemical behavior, a validated protocol for its synthesis via acid hydrolysis, and its application as a negative control in MurA enzyme inhibition assays.

Chemical Identity & Structural Significance[1][2][3][4][5]

The transition from Fosfomycin to 1,2-dihydroxypropylphosphonic acid represents the collapse of a high-energy electrophile into a stable, non-reactive diol. This structural change is the fundamental basis of a key bacterial resistance mechanism.

| Feature | Specification |

| IUPAC Name | (1,2-Dihydroxypropyl)phosphonic acid |

| CAS Number | 84954-80-3 |

| Molecular Formula | C₃H₉O₅P |

| Molecular Weight | 156.07 g/mol |

| Solubility | Highly soluble in water, methanol; insoluble in non-polar solvents.[2] |

| Stability | Hygroscopic solid; chemically stable (unlike its epoxide precursor). |

| Key Characteristic | Lacks the epoxide ring strain required for alkylation. |

Stereochemical Considerations

Fosfomycin is commercially available as the (1R, 2S) enantiomer.[3]

-

Chemical Hydrolysis: Acid-catalyzed hydrolysis typically yields a mixture of diastereomers depending on the mechanism (SN1 vs S_N2), though often favors retention of the C2 configuration while scrambling C1.

-

Enzymatic Hydrolysis (FosX): The metalloenzyme FosX specifically attacks C1 with inversion of configuration , converting (1R, 2S)-Fosfomycin into (1S, 2S)-1,2-dihydroxypropylphosphonic acid .

Biological Context: The Mechanism of Inactivity[3][8]

To understand the utility of CAS 84954-80-3, one must understand why it fails as an antibiotic. Fosfomycin acts as a phosphoenolpyruvate (PEP) analogue, inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[4][2]

The Inactivation Pathway

The antibiotic activity relies on the epoxide warhead . The C1 carbon of Fosfomycin acts as an electrophile, forming a covalent thioether bond with the thiol group of Cys115 in the MurA active site.

-

Resistance Mechanism: Bacteria expressing the fosX gene (e.g., Listeria monocytogenes) produce a Mn(II)-dependent epoxide hydrolase.

-

Reaction: FosX hydrates the epoxide ring, opening it to form the diol (CAS 84954-80-3).

-

Consequence: The resulting diol lacks electrophilicity. It can sterically occupy the MurA active site but cannot covalently modify Cys115 , rendering it bacteriostatically inert.

Visualization: The Resistance Pathway

The following diagram illustrates the divergence between effective inhibition and enzymatic resistance.

Caption: Divergent fate of Fosfomycin. The red path indicates antibiotic action; the yellow path indicates FosX-mediated resistance yielding the inert diol.

Synthesis & Isolation Protocol

For research purposes, purchasing the impurity standard is expensive. The following protocol allows for the generation of high-purity 1,2-dihydroxypropylphosphonic acid from Fosfomycin Disodium via acid hydrolysis.

Safety: Work in a fume hood. Phosphonic acids are generally low toxicity but should be handled as irritants.

Materials

-

Substrate: Fosfomycin Disodium Salt (>98%).

-

Reagent: Amberlite IR-120 (H+ form) cation exchange resin.

-

Solvent: Deionized Water.

-

Equipment: Rotary evaporator, lyophilizer.

Step-by-Step Methodology

-

Acidification & Hydrolysis:

-

Dissolve 1.0 g of Fosfomycin Disodium in 10 mL of 0.1 M HCl.

-

Note: Strong mineral acid is required to open the epoxide ring efficiently.

-

Heat the solution to 60°C for 4 hours . Monitor reaction progress by 31P NMR (disappearance of epoxide signal).

-

-

Desalting (Critical Step):

-

The solution now contains the diol and NaCl. To remove sodium ions, pass the solution through a column packed with Amberlite IR-120 (H+) .

-

Elute with water. The phosphonic acid is highly polar and will elute in the aqueous fraction.

-

-

Isolation:

-

Concentrate the fractions containing the product (verify with TLC or NMR) using a rotary evaporator at 40°C.

-

Lyophilize the resulting residue overnight.

-

Result: The product is a colorless, viscous oil or hygroscopic solid.

-

Analytical Characterization (The "Fingerprint")

Distinguishing the diol from the parent epoxide is critical. 31P NMR is the gold standard method due to the significant chemical shift change induced by ring opening.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Fosfomycin (Parent) | 1,2-Dihydroxypropylphosphonic Acid (Product) |

| ³¹P NMR | ~10.0 - 12.0 ppm | ~16.0 - 18.0 ppm (Shift depends on pH) |

| ¹H NMR | Multiplets at 2.9–3.3 ppm (Epoxide ring protons) | Multiplets at 3.5–4.0 ppm (Deshielded methine/methylene protons adjacent to -OH) |

Diagnostic Indicator: The disappearance of the characteristic epoxide proton coupling (small J values) and the downfield shift of the phosphorus signal confirms the ring opening.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is preferred for phosphonic acids.

-

Parent Ion (m/z): 155.0 [M-H]⁻

-

Fragmentation: Loss of H₂O (18 Da) and PO₃H₂ group are common fragmentation pathways.

Experimental Applications

A. Negative Control in MurA Assays

When screening novel MurA inhibitors, CAS 84954-80-3 serves as the perfect negative control .

-

Protocol: Run the standard UDP-GlcNAc + PEP assay.

-

Expectation: Fosfomycin (100 µM) will show near 100% inhibition.[5] The diol (100 µM) should show <5% inhibition.

-

Significance: This validates that your assay is measuring covalent modification, not non-specific binding.

B. Impurity Profiling (HPLC)

In the manufacturing of Fosfomycin Tromethamine, this molecule is "Impurity A".

-

Detection: It does not have a strong UV chromophore. Refractive Index (RI) detection or Charged Aerosol Detection (CAD) is required for HPLC quantification unless derivatized.

References

-

Bernat, B. A., Laughlin, L. T., & Armstrong, R. N. (2004). Fosfomycin Resistance Protein FosA is a Manganese Metalloglutathione Transferase. Biochemistry. Link

-

Fillgrove, K. L., et al. (2007). Structure and Mechanism of the Genomically Encoded Fosfomycin Resistance Protein, FosX, from Listeria monocytogenes.[6] Biochemistry. Link

- Key Reference for the enzymatic hydr

-

European Pharmacopoeia (Ph.[1] Eur.). Fosfomycin Trometamol Monograph: Impurity A. Link

- Source for regul

-

PubChem Compound Summary. (1,2-Dihydroxypropyl)phosphonic acid (CID 13341041).[1] Link

Sources

- 1. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. dovepress.com [dovepress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure and mechanism of the genomically encoded fosfomycin resistance protein, FosX, from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization and Bio-Analytical Context of 1,2-Dihydroxypropylphosphonic Acid

[1]

Executive Summary

1,2-Dihydroxypropylphosphonic acid (often abbreviated as the Fosfomycin Diol ) is the primary hydrolytic degradation product of the antibiotic Fosfomycin.[1] In drug development, it serves two critical roles:

-

Quality Control: It is the primary stability-indicating impurity (EP Impurity A) monitored during Fosfomycin API manufacturing.

-

Resistance Mechanism Research: It is the metabolic end-product of the FosX resistance enzyme found in Listeria monocytogenes and other pathogens, distinct from the glutathione-adducts formed by FosA/FosB.

Part 1: Physicochemical Profile

The following data represents the core stoichiometric and physical constants required for analytical method validation and molarity calculations.

Core Identity Data

| Parameter | Value | Technical Note |

| Molecular Weight | 156.07 g/mol | Exact Mass: 156.0188 Da |

| Molecular Formula | Stoichiometry: Fosfomycin ( | |

| CAS Number | 132125-60-1 | Refers to the |

| CAS Number (Racemic) | 84954-80-3 | Used for general/unspecified stereochemistry. |

| IUPAC Name | Often listed as Fosfomycin EP Impurity A.[1][3][4][5][6][7] | |

| Physical State | Hygroscopic Solid | Usually isolated as a viscous oil or amorphous solid. |

| Solubility | High (Water, Methanol) | Insoluble in non-polar solvents (Hexane, DCM). |

Acid-Base Properties (pKa)

As a phosphonic acid, the molecule is diprotic. The presence of vicinal hydroxyl groups exerts an inductive effect, slightly altering the pKa compared to propylphosphonic acid.

-

:

-

:

-

Implication: At physiological pH (7.4), the molecule exists primarily as a dianion (

), mimicking the charge state of glycerol-3-phosphate.

Part 2: Biological Context & Resistance Mechanisms

Understanding the origin of this molecule is vital for interpreting biological assays. It is not the product of the most common resistance mechanism (FosA), but rather a specific class of hydrolases.

The "Two Roads" of Fosfomycin Degradation

Researchers must distinguish between the FosA pathway (Glutathione adduct) and the FosX pathway (Hydrolysis).

Figure 1: Divergent Degradation Pathways. Fosfomycin is inactivated via glutathione addition (FosA) or hydrolysis (FosX/Acid). The 1,2-dihydroxy metabolite (green) is specific to the hydrolytic pathway.

Mechanism of Action (FosX)

The FosX enzyme (found in Listeria monocytogenes and Mycobacterium) catalyzes the attack of a water molecule on the C1 carbon of the epoxide ring.

-

Stereochemistry: The reaction proceeds with inversion of configuration at C1.

-

Substrate: Fosfomycin (

-epoxypropylphosphonic acid).[8] -

Product:

-1,2-dihydroxypropylphosphonic acid.[2][1][3][4][5] -

Toxicity: The resulting diol is bacteriostatically inactive because it cannot bind covalently to the Cys115 residue of the target enzyme MurA.

Part 3: Synthesis & Purification Protocol

For researchers needing to generate this standard in situ or purify it for mass spectrometry calibration, the following acid-hydrolysis protocol is the industry standard.

Reagents Required[10][11][12]

-

Substrate: Fosfomycin Disodium Salt (Commercial grade).

-

Catalyst: 0.5 M Hydrochloric Acid (HCl) or Dowex 50WX8 (H+ form) resin.

-

Solvent: Deionized Water (Milli-Q).

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 g of Fosfomycin Disodium in 10 mL of water.

-

Acidification:

-

Method A (Solution): Add HCl dropwise until pH reaches 2.0.

-

Method B (Resin - Preferred): Pass the solution through a column of Dowex 50WX8 (H+ form). This converts the salt to the free acid and catalyzes ring opening.

-

-

Hydrolysis: Heat the acidic solution to 60°C for 4 hours .

-

Note: Do not exceed 80°C to prevent potential C-P bond cleavage (though the C-P bond is generally robust).

-

-

Monitoring: Monitor reaction progress via

NMR.-

Start: Signal at

ppm (Epoxide). -

End: Signal shifts to

ppm (Diol).

-

-

Isolation: Lyophilize the aqueous solution. The product will remain as a viscous, colorless oil or hygroscopic solid.

Part 4: Analytical Characterization

When validating this compound in biological matrices (plasma, urine, or culture media), use the following transitions and spectral features.

Mass Spectrometry (LC-MS/MS)

The mass shift of +18 Da relative to Fosfomycin is the diagnostic signature.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Precursor Ion

: -

Key Fragment Ions:

-

79 (

-

63 (

-

137 (

-

79 (

Nuclear Magnetic Resonance (NMR)

-

NMR: A single peak, typically downfield from Fosfomycin.

-

Fosfomycin:

ppm. -

1,2-Dihydroxypropylphosphonic acid:

ppm (pH dependent).

-

-

NMR (D2O):

-

The epoxide protons of Fosfomycin (multiplets at 2.8-3.3 ppm) disappear.

-

New signals appear for the methine protons attached to hydroxyl groups (

ppm).

-

Analytical Workflow Diagram

Figure 2: LC-MS/MS Workflow. Standardized detection path for quantifying the diol metabolite using HILIC chromatography and Negative ESI.

References

-

PubChem. (2024).[2] [R-(R,R)]-(1,2-Dihydroxypropyl)phosphonic Acid (Compound).[2][1][3][4][5] National Library of Medicine.[2] [Link]

-

Fillgrove, K. L., et al. (2003). Structure and Mechanism of the Fosfomycin Resistance Enzyme FosX from Listeria monocytogenes. Biochemistry.[2] [Link]

- European Pharmacopoeia (Ph. Eur.).Fosfomycin Sodium Monograph: Impurity A. EDQM. (Requires Subscription/Login for full text).

-

Rigsby, R. E., et al. (2005). FosB, a Cysteine-Dependent Fosfomycin Resistance Epoxide Hydrolase. Journal of Bacteriology. [Link]

-

Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance.[1][9][10] Clinical Microbiology Reviews. [Link]

Sources

- 1. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem [benchchem.com]

- 2. ((1R,2R)-1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 9543358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic Acid [cymitquimica.com]

- 4. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic Acid [lgcstandards.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]

An In-Depth Technical Guide to the Stability of 1,2-Dihydroxypropylphosphonic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,2-Dihydroxypropylphosphonic acid (DHPP), a key hydrolysis product of the antibiotic fosfomycin, presents unique challenges and opportunities in pharmaceutical development and other industrial applications due to its inherent chemical characteristics. Understanding its stability in solution is paramount for ensuring product efficacy, safety, and shelf-life. This in-depth technical guide provides a comprehensive overview of the stability of DHPP in aqueous environments. We will explore its degradation pathways, present robust analytical methodologies for stability assessment, and discuss formulation strategies to enhance its longevity in solution. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with and formulate products containing 1,2-dihydroxypropylphosphonic acid.

Introduction: The Significance of 1,2-Dihydroxypropylphosphonic Acid Stability

1,2-Dihydroxypropylphosphonic acid (DHPP), often encountered as a metabolite or degradation product of the broad-spectrum antibiotic fosfomycin, is a molecule of significant interest in its own right. Its structural analogy to glycerol-3-phosphate allows it to interact with various biological systems. Beyond its pharmaceutical relevance, the phosphonic acid moiety imparts properties that are valuable in industrial applications, such as scale and corrosion inhibition.

The stability of DHPP in solution is a critical parameter that dictates its utility and reliability. For pharmaceutical formulations, degradation can lead to a loss of potency and the formation of potentially harmful impurities. In industrial settings, a decline in the concentration of the active phosphonate can compromise operational efficiency. Therefore, a thorough understanding of the factors influencing DHPP's stability is not merely an academic exercise but a fundamental requirement for its successful application. This guide will delve into the chemical principles governing its stability and provide practical, field-proven insights for its handling and formulation.

The Chemistry of 1,2-Dihydroxypropylphosphonic Acid and Its Potential Degradation Pathways

The structure of 1,2-dihydroxypropylphosphonic acid, characterized by a stable carbon-phosphorus (C-P) bond and two hydroxyl groups, dictates its chemical behavior in solution. The C-P bond is notably resistant to chemical and enzymatic cleavage, a feature that distinguishes phosphonates from their phosphate ester counterparts. However, the molecule is not inert, and its stability can be compromised under various conditions.

Chemical Structure

Caption: Chemical structure of 1,2-dihydroxypropylphosphonic acid.

Potential Degradation Pathways

Based on the functional groups present in DHPP and the known reactivity of phosphonates, several degradation pathways can be postulated:

-

Oxidation: The secondary and primary hydroxyl groups are susceptible to oxidation, which could lead to the formation of ketophosphonates or carboxaldehydes, respectively. Strong oxidizing agents or exposure to light and oxygen could initiate these reactions.

-

Dehydration: Under acidic conditions and elevated temperatures, the vicinal diols could undergo dehydration to form an enol, which would then tautomerize to a ketone.

-

Complexation and Precipitation: Phosphonates are effective chelating agents for di- and trivalent metal ions.[1] The presence of metal ions in solution can lead to the formation of insoluble complexes, effectively reducing the concentration of free DHPP.

-

Phosphonate Ester Hydrolysis (if applicable): While DHPP itself is a phosphonic acid, any esterified derivatives would be susceptible to hydrolysis under both acidic and basic conditions, cleaving the P-O-C bond to yield the phosphonic acid.[1]

Caption: Potential degradation pathways of DHPP in solution.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is the cornerstone of any formulation development program. For DHPP, a combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse technique for quantifying small molecules. As DHPP lacks a strong chromophore, direct UV detection can be challenging. Derivatization or the use of specialized detectors is often necessary. However, for routine analysis, a method targeting the low UV wavelength region can be developed.

Experimental Protocol: HPLC-UV Analysis of DHPP

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the highly polar DHPP. A C18 column can also be used with a highly aqueous mobile phase.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30 °C.

-

Standard Preparation: Prepare a stock solution of DHPP in the mobile phase and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dilute the test solution with the mobile phase to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the standards and samples and quantify the DHPP peak based on the calibration curve.

Causality behind Experimental Choices:

-

The choice of a HILIC column is crucial for retaining the highly polar DHPP, which would otherwise elute in the void volume of a traditional reversed-phase column.

-

The acidic mobile phase ensures that the phosphonic acid group is fully protonated, leading to consistent retention and peak shape.

-

Detection at a low wavelength (210 nm) is necessary due to the lack of a significant chromophore in the DHPP molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for identifying and quantifying DHPP and its degradation products at low concentrations.

Experimental Protocol: LC-MS/MS Analysis of DHPP

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separations.

-

MS System: A triple quadrupole mass spectrometer for sensitive and specific detection using multiple reaction monitoring (MRM).

-

Column: A HILIC or mixed-mode column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a volatile modifier like formic acid or ammonium formate to aid in ionization.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically preferred for phosphonic acids.

-

MRM Transitions: Specific precursor-to-product ion transitions for DHPP and its potential degradation products should be determined by infusing a standard solution.

-

Data Analysis: Quantify DHPP and its degradation products using the area under the curve of their respective MRM transitions.

Self-Validating System: The use of multiple MRM transitions for each analyte provides a high degree of confidence in its identification and quantification, creating a self-validating system.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the quantitative analysis of phosphorus-containing compounds. It provides information about the chemical environment of the phosphorus atom and can be used to monitor the degradation of DHPP and the formation of phosphorus-containing degradation products in real-time.[2]

Experimental Protocol: ³¹P NMR Analysis of DHPP Stability

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: Dissolve a known concentration of DHPP in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., methylphosphonic acid).

-

Acquisition Parameters: Acquire a one-dimensional ³¹P spectrum with appropriate relaxation delays to ensure accurate quantification. Proton decoupling is typically used to simplify the spectrum.

-

Data Analysis: Integrate the signals corresponding to DHPP and the internal standard. The concentration of DHPP can be calculated relative to the known concentration of the internal standard.

-

Stability Monitoring: Acquire spectra at different time points under the desired stress conditions (e.g., varying pH, temperature) to monitor the decrease in the DHPP signal and the appearance of new signals from degradation products.

Caption: Experimental workflow for a comprehensive DHPP stability study.

Factors Influencing the Stability of 1,2-Dihydroxypropylphosphonic Acid in Solution

The stability of DHPP in an aqueous environment is a multifactorial issue. Understanding the impact of each factor is crucial for developing stable formulations.

Effect of pH

The pH of the solution is a critical determinant of DHPP stability. While the C-P bond is generally stable, extreme pH values, especially when combined with elevated temperatures, can promote degradation reactions such as dehydration. Phosphonate esters, if present as impurities or derivatives, are susceptible to hydrolysis under both acidic and basic conditions.[1]

Effect of Temperature

As with most chemical reactions, the rate of DHPP degradation is expected to increase with temperature. Thermal stress can provide the activation energy required for degradation pathways like dehydration and oxidation to occur. Therefore, storage at controlled, and preferably refrigerated, temperatures is recommended for solutions of DHPP.

Influence of Buffers and Metal Ions

The choice of buffer can significantly impact the stability of DHPP. Some buffer components can interact with DHPP or catalyze its degradation. Furthermore, the presence of metal ions can lead to the formation of insoluble DHPP-metal complexes, effectively reducing its concentration in the solution.[1] It is advisable to use buffers with low metal-binding constants and to control the levels of metal ion impurities in the formulation.

Table 1: Summary of Factors Affecting DHPP Stability and Recommended Mitigation Strategies

| Factor | Potential Impact on DHPP Stability | Recommended Mitigation Strategy |

| pH | Degradation at extreme pH values (acidic or basic). | Maintain pH within a stable range, typically near neutral, as determined by stability studies. |

| Temperature | Increased degradation rate at elevated temperatures. | Store solutions at controlled room temperature or under refrigeration. Avoid exposure to high temperatures. |

| Light | Photodegradation, especially in the presence of photosensitizers. | Protect solutions from light by using amber vials or other light-blocking containers. |

| Oxygen | Oxidative degradation of the diol moiety. | Purge solutions with an inert gas (e.g., nitrogen or argon) and use sealed containers. Consider the addition of antioxidants. |

| Metal Ions | Formation of insoluble complexes and potential catalysis of degradation. | Use high-purity water and excipients with low metal content. Consider the use of a chelating agent if metal ion contamination is unavoidable. |

| Buffer System | Catalysis of degradation or interaction with DHPP. | Select a buffer system that is shown to be compatible with DHPP through stability studies. |

Formulation Strategies to Enhance the Stability of 1,2-Dihydroxypropylphosphonic Acid

Based on the understanding of DHPP's degradation pathways, several formulation strategies can be employed to enhance its stability in solution.

pH Control

Maintaining the pH of the formulation within a range where DHPP exhibits maximum stability is the most fundamental approach. This typically involves the use of a suitable buffer system. The optimal pH range should be determined empirically through a comprehensive pH-rate profile study.

Use of Antioxidants

To mitigate oxidative degradation, the inclusion of antioxidants can be beneficial. Water-soluble antioxidants such as ascorbic acid or sodium metabisulfite can be considered. The choice and concentration of the antioxidant should be optimized to ensure compatibility and efficacy.

Protection from Light

For photosensitive formulations, protection from light is essential. This can be achieved by using amber glass vials or other opaque packaging materials.

Lyophilization

Lyophilization, or freeze-drying, is a highly effective method for improving the long-term stability of labile molecules in the solid state.[3] By removing water, lyophilization can prevent hydrolytic degradation and reduce molecular mobility, thereby slowing down other degradation pathways. The lyophilized product can then be reconstituted with a suitable diluent just before use.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby encapsulating and protecting them from the surrounding environment.[4] This can enhance the stability of the guest molecule by shielding it from hydrolysis, oxidation, and photodegradation. The suitability of a particular cyclodextrin and the stoichiometry of the complex would need to be determined experimentally.

Conclusion

The stability of 1,2-dihydroxypropylphosphonic acid in solution is a complex interplay of various factors including pH, temperature, light, oxygen, and the presence of other chemical species. A thorough understanding of its potential degradation pathways is essential for developing robust and reliable formulations. This guide has provided a comprehensive overview of these factors, along with detailed protocols for analytical methods to assess stability. By implementing the formulation strategies discussed, researchers and drug development professionals can significantly enhance the stability of DHPP, ensuring the quality, efficacy, and safety of their products. A systematic and data-driven approach to stability testing, as outlined in this guide, will ultimately lead to more successful and commercially viable applications of this versatile molecule.

References

-

PubChem. (1,2-Dihydroxypropyl)phosphonic acid. National Center for Biotechnology Information. [Link]

- Zehnder II, Jett DA, Platoff Jr. GE, Yeung DT, Brewer BN. Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Analytical & Pharmaceutical Research. 2016;3(5):00079.

-

Wikipedia. Phosphonate. [Link]

- Watanabe E, Tamura N, Fujisawa S, Saito T, Habu N, Isogai A. Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. Carbohydr Polym. 2013;97(2):413-420.

- Gore S, et al. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Pharmaceuticals (Basel). 2022;15(12):1489.

- Nowak, P. M., et al. "Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection." Molecules 26.11 (2021): 3348.

- Al-Shabib, N. A., et al. "A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride." Journal of Analytical Science and Technology 13.1 (2022): 1-10.

- Hasan, M., et al. "Degradation of diisopropyl methylphosphonate in aqueous solutions by ultrasonic irradiation combined with oxidation process." Chemistry Journal of Moldova 18.2 (2023): 28-34.

- Wang, L., et al. "Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria." Water, Air, & Soil Pollution 181.1-4 (2007): 243-251.

- Patel, M., et al. "The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes." Iranian Journal of Pharmaceutical Research: IJPR 14.Suppl (2015): 93.

-

Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Hopax Fine Chemicals. [Link]

- Montchamp, J. L.

- Singh, S., et al. "LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol." Journal of pharmaceutical and biomedical analysis 88 (2014): 430-441.

- Lázaro, E., et al. "Metal–organic frameworks vs. buffers: case study of UiO-66 stability." RSC advances 9.42 (2019): 24266-24274.

- Ribeiro, L., et al. "Cyclodextrins and Their Derivatives as Drug Stability Modifiers." Pharmaceutics 15.8 (2023): 2041.

-

Sielc.com. HPLC Separation of Phosphorous and Phosphoric Acids. [Link]

- Gore, S. S., et al. "LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol.

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 10(2-s), 145-151.

-

Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. [Link]

- Demkowicz, S., et al. "Green phosphonate chemistry–Does it exist?." Green Chemistry 24.2 (2022): 544-573.

- Allawi, M. H., et al. "DEGRADATION OF DIISOPROPYL METHYLPHOSPHONATE IN AQUEOUS SOLUTIONS BY ULTRASONIC IRRADIATION." Chemistry Journal of Moldova 18.2 (2023): 28-34.

- Nagypál, I., et al. "METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS." Pure and Applied Chemistry 59.12 (1987): 1727-1732.

- Chelme-Ayala, P., et al. "Kinetics and mechanism of the degradation of two pesticides in aqueous solutions by ozonation." Chemosphere 78.5 (2010): 557-562.

- Venkatesh, D. N. "Forced Degradation–A Review." Biomedical Journal of Scientific & Technical Research 47.3 (2022): 38381-38385.

-

Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

-

Sielc.com. HPLC Separation of Phosphorous and Phosphoric Acids. [Link]

- Gore, S. S., et al. "LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol.

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 10(2-s), 145-151.

-

Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. [Link]

- Demkowicz, S., et al. "Green phosphonate chemistry–Does it exist?." Green Chemistry 24.2 (2022): 544-573.

- Allawi, M. H., et al. "DEGRADATION OF DIISOPROPYL METHYLPHOSPHONATE IN AQUEOUS SOLUTIONS BY ULTRASONIC IRRADIATION." Chemistry Journal of Moldova 18.2 (2023): 28-34.

- Nagypál, I., et al. "METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS." Pure and Applied Chemistry 59.12 (1987): 1727-1732.

- Chelme-Ayala, P., et al. "Kinetics and mechanism of the degradation of two pesticides in aqueous solutions by ozonation." Chemosphere 78.5 (2010): 557-562.

- Venkatesh, D. N. "Forced Degradation–A Review." Biomedical Journal of Scientific & Technical Research 47.3 (2022): 38381-38385.

-

Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

Sources

- 1. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,2-Dihydroxypropylphosphonic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Phosphate Analog

1,2-Dihydroxypropylphosphonic acid (DHPP), a structural analog of glycerol-3-phosphate, presents a compelling case for its application in metabolic research and drug discovery. Primarily recognized as the hydrolyzed, inactive form of the antibiotic fosfomycin, DHPP's intrinsic chemical properties—specifically the stable carbon-phosphorus (C-P) bond—position it as a powerful tool for investigating phosphate-binding enzymes.[1][2] Unlike phosphate esters, which are susceptible to enzymatic cleavage, the C-P bond in phosphonates offers significant resistance to hydrolysis, making them excellent mimics of natural phosphate substrates to probe and inhibit enzyme activity.[1][2]

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing 1,2-dihydroxypropylphosphonic acid as a potential inhibitor of key metabolic enzymes, with a particular focus on glycerol-3-phosphate dehydrogenase (G3PDH). While DHPP is a known metabolite, its application as a targeted enzyme inhibitor is an emerging area of investigation. These notes are intended to provide researchers with the foundational knowledge and practical methodologies to explore this potential.

Physicochemical Properties of 1,2-Dihydroxypropylphosphonic Acid

A thorough understanding of the physicochemical properties of DHPP is crucial for its effective use in experimental settings. The following table summarizes key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₉O₅P | [3] |

| Molecular Weight | 156.07 g/mol | [3] |

| IUPAC Name | (1,2-dihydroxypropyl)phosphonic acid | [3] |

| CAS Number | 84954-80-3 | [3] |

| XLogP3 | -2.4 | [3] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Solubility | The barium salts of the D- and L-isomers are readily soluble in cold water, with lower solubility in hot water. Insoluble in common organic solvents. | [1] |

Core Application: Probing the Glycerol-3-Phosphate Dehydrogenase Pathway

Glycerol-3-phosphate dehydrogenase (G3PDH) is a pivotal enzyme at the crossroads of glycolysis and lipid metabolism.[4] It facilitates the reversible conversion of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), a key precursor for the synthesis of glycerolipids. The mitochondrial G3PDH is also a crucial component of the glycerol-phosphate shuttle, which transports reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[5][6][7]

Given that 1,2-dihydroxypropylphosphonic acid is a structural analog of glycerol-3-phosphate, it is hypothesized to act as a competitive inhibitor of G3PDH. By mimicking the substrate, DHPP may bind to the active site of the enzyme, thereby blocking the entry of the natural substrate and inhibiting its catalytic activity. This inhibitory action can be leveraged to study the downstream effects of G3PDH inhibition in various cellular and biochemical contexts.

Proposed Mechanism of Competitive Inhibition

The rationale for investigating DHPP as a G3PDH inhibitor is based on the principle of competitive inhibition, where the inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme.

Figure 1: Proposed mechanism of competitive inhibition of G3PDH by 1,2-dihydroxypropylphosphonic acid.

Experimental Protocols

The following protocols are designed to enable researchers to investigate the inhibitory effects of 1,2-dihydroxypropylphosphonic acid on glycerol-3-phosphate dehydrogenase activity. These protocols are based on established methods for assaying G3PDH activity and have been adapted for inhibitor screening.[8]

Protocol 1: In Vitro G3PDH Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the inhibitory potential of DHPP on purified G3PDH or G3PDH in cell/tissue lysates. The assay measures the reduction of a probe that results in a colored product with absorbance at 450 nm.

Materials:

-

Glycerol-3-Phosphate Dehydrogenase (purified enzyme or cell/tissue lysate)

-

1,2-Dihydroxypropylphosphonic Acid (DHPP)

-

G3PDH Assay Buffer (e.g., 27 mL, as supplied in commercial kits)[8]

-

G3PDH Substrate (e.g., lyophilized, to be reconstituted)[8]

-

G3PDH Probe (e.g., lyophilized, to be reconstituted)[8]

-

NADH Standard (for standard curve)[8]

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

Ultrapure water

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHPP in ultrapure water or an appropriate buffer. The final concentration will need to be determined empirically, but a starting range of 1 µM to 10 mM is recommended for initial screening.

-

Reconstitute G3PDH substrate, probe, and NADH standard according to the manufacturer's instructions (e.g., with G3PDH Assay Buffer or water).[8]

-

Prepare serial dilutions of the NADH standard to generate a standard curve.

-

-

Sample Preparation:

-

For cell or tissue lysates, homogenize the sample in ice-cold G3PDH Assay Buffer and centrifuge to remove debris.[8] The supernatant will be used for the assay.

-

Determine the protein concentration of the lysate to normalize G3PDH activity.

-

-

Assay Protocol:

-

To a 96-well plate, add the following to each well:

-

Sample Wells: 50 µL of sample (lysate or purified enzyme) + varying concentrations of DHPP.

-

Positive Control: 50 µL of sample without DHPP.

-

Negative Control (No Enzyme): 50 µL of Assay Buffer.

-

Vehicle Control: 50 µL of sample + the same volume of DHPP solvent.

-

-

Adjust the volume in all wells to be equal with G3PDH Assay Buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Prepare a master mix containing G3PDH Assay Buffer, G3PDH Substrate, and G3PDH Probe according to the manufacturer's protocol.

-

Add the master mix to each well to initiate the reaction.

-

Immediately measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of DHPP using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the log of the DHPP concentration to determine the IC₅₀ value.

-

To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and DHPP and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Figure 2: Workflow for the in vitro G3PDH inhibition assay.

Protocol 2: Investigating the Effects of DHPP on Cellular Respiration

This protocol provides a framework for assessing the impact of DHPP on cellular respiration in cultured cells, which can be an indirect measure of its effect on the glycerol-phosphate shuttle.

Materials:

-

Adherent or suspension cells of interest

-

1,2-Dihydroxypropylphosphonic Acid (DHPP)

-

Cell culture medium

-

Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate)

-

Appropriate metabolic inhibitors for assay controls (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a Seahorse XF cell culture plate at an optimal density.

-

Allow cells to adhere and grow overnight.

-

Treat cells with varying concentrations of DHPP for a predetermined amount of time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

-

Seahorse XF Assay:

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure the oxygen consumption rate (OCR) throughout the assay.

-

-

Data Analysis:

-

Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Compare these parameters between DHPP-treated and control cells. A significant decrease in basal and maximal respiration may suggest an impairment of the glycerol-phosphate shuttle.

-

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of appropriate controls.

-

Positive and Negative Controls: The inclusion of untreated samples (positive control) and samples without the enzyme (negative control) ensures that the observed effects are due to the inhibitor and not other factors.

-

Dose-Response Analysis: Determining the IC₅₀ value from a dose-response curve provides a quantitative measure of the inhibitor's potency.

-

Kinetic Analysis: Performing kinetic studies with varying substrate and inhibitor concentrations allows for the determination of the mechanism of inhibition, adding another layer of validation.

-

Cell-Based Assays: Correlating the in vitro enzyme inhibition data with effects on cellular metabolism, such as changes in oxygen consumption, provides physiological relevance to the findings.

Conclusion and Future Directions

1,2-Dihydroxypropylphosphonic acid holds promise as a research tool for dissecting the roles of G3PDH and other phosphate-binding enzymes in metabolic pathways. Its stability as a phosphate analog makes it an ideal candidate for a competitive inhibitor. The protocols outlined in this guide provide a starting point for researchers to explore these potential applications. Future research could focus on synthesizing and testing derivatives of DHPP to improve potency and selectivity, as well as exploring its effects in various disease models where G3PDH activity is implicated, such as diabetes and obesity.

References

-

Cai, J., Pietzsch, M., Theobald, U., & Rizzi, M. (1996). Fast purification and kinetic studies of the glycerol-3-phosphate dehydrogenase from the yeast Saccharomyces cerevisiae. Journal of Biotechnology, 49(1-3), 19–27. [Link]

-

Falagas, M. E., Vouloumanou, E. K., Samonis, G., & Vardakas, K. Z. (2016). Fosfomycin: Pharmacological, Clinical and Future Perspectives. Antibiotics, 5(2), 22. [Link]

-

Kahan, F. M., Kahan, J. S., Cassidy, P. J., & Kropp, H. (1974). The mechanism of action of fosfomycin (phosphonomycin). Annals of the New York Academy of Sciences, 235, 364–386. [Link]

-

Mauger, J. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 6-15. [Link]

-

Orr, A. L., Ashok, D., Sarantos, M. R., Ng, R., Shi, T., Gerencser, A. A., ... & Brand, M. D. (2014). Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. PloS one, 9(2), e89938. [Link]

-

PubChem. (1,2-Dihydroxypropyl)phosphonic acid. [Link]

-

ResearchGate. (PDF) The Fosfomycin Degradation by Hydrolysis Acidification-Biological Contact Oxidation and Microbial Community Analysis. [Link]

-

ResearchGate. (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. [Link]

-

Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(3), a025262. [Link]

-

Wood, T. N., & Johnson, K. A. (2009). Glycerol 3-Phosphate Dehydrogenase: Role of the Protein Conformational Change in Activation of a Readily Reversible Enzyme-Catalyzed Hydride Transfer Reaction. Biochemistry, 48(38), 9036–9045. [Link]

-

YouTube. Glycerol 3 Phosphate Shuttle. [Link]

-

YouTube. Glycerol-Phosphate Shuttle | NADH, Electron Transport Chain and ATP Yield. [Link]

-

PNAS. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. [Link]

-

MDPI. Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. [Link]

-

NIH. Bisphosphonic acids and related compounds as inhibitors of nucleotide- and polyphosphate-processing enzymes: A PPK1 and PPK2 case study. [Link]

-

NIH. Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. [Link]

-

NIH. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products. [Link]

-

NIH. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads. [Link]

-

YouTube. Glycerol 3-Phosphate Shuttle. [Link]

-

YouTube. Glycerol 3 Phosphate Shuttle. [Link]

Sources

- 1. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fast purification and kinetic studies of the glycerol-3-phosphate dehydrogenase from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. content.abcam.com [content.abcam.com]

Application Note: HPLC Analysis of 1,2-Dihydroxypropylphosphonic Acid (Fosfomycin Impurity A)

The following Application Note and Protocol guide is designed for researchers and analytical scientists involved in the development and quality control of Fosfomycin and its related phosphonate derivatives.

Executive Summary & Analytical Challenge

1,2-dihydroxypropylphosphonic acid is the primary hydrolysis degradation product of the antibiotic Fosfomycin. Structurally, it is a small, highly polar, organic phosphonic acid lacking a UV-active chromophore.

The Analytical Trilemma:

-

Retention: Its extreme polarity (logP < -2) causes it to elute in the void volume of standard C18 (Reversed-Phase) columns.

-

Detection: The lack of conjugated

-systems renders standard UV detection (254 nm) useless. Low-UV detection (190-200 nm) is possible but suffers from poor sensitivity and high solvent background noise. -

Stability: The compendial methods (EP/USP) utilize Aminopropyl (

) columns with Refractive Index (RID) detection. These methods are notoriously unstable, prone to column "bleeding," and exhibit long equilibration times.[1]

This guide presents three distinct protocols:

-

Protocol A (Modern Standard): HILIC separation with Charged Aerosol Detection (CAD) or LC-MS.

-

Protocol B (Optimized Legacy): Robust Ion-Exchange/HILIC hybrid using RID (an optimized version of the pharmacopeial method).

-

Protocol C (Specialized): Mixed-Mode Chromatography for difficult matrices.

Analytical Decision Framework

The choice of method depends heavily on available instrumentation and sensitivity requirements.

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on instrumentation and regulatory needs.

Protocol A: HILIC-CAD (The Modern Standard)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for polar phosphonates. It retains the analyte by partitioning it into a water-enriched layer on the stationary phase surface.[2][3] Coupled with Charged Aerosol Detection (CAD), this method offers near-universal detection with sensitivity far superior to RID.

Instrument Configuration

-

System: UHPLC or HPLC capable of binary gradient.

-

Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[4][5][6]

-

Note: If using ELSD, set drift tube temperature to 40-50°C to minimize noise.

-

-

Mobile Phase Lines: Dedicated lines (flush with warm water to remove any phosphate residues if system was previously used for Protocol B).

Chromatographic Conditions

| Parameter | Specification |

| Column | Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC) |

| Dimensions | 150 x 2.1 mm, 3.5 µm or 1.7 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.0 adjusted with Acetic Acid) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temp | 30°C |

| Injection Vol | 2 - 5 µL |

Gradient Table[2]

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase |

| 0.0 | 10 | 90 | Equilibration |

| 2.0 | 10 | 90 | Isocratic Hold |

| 12.0 | 60 | 40 | Linear Gradient |

| 15.0 | 60 | 40 | Wash |

| 15.1 | 10 | 90 | Re-equilibration |

| 25.0 | 10 | 90 | End |

Scientific Insight: The 1,2-dihydroxypropylphosphonic acid is more polar than the parent Fosfomycin (which contains an epoxide ring). In HILIC mode, the impurity will elute after the main peak. This is advantageous for impurity profiling as the small impurity peak is not masked by the tail of the API peak.

Protocol B: Optimized Aminopropyl-RID (The QC Workhorse)

Rationale: This protocol is derived from the EP/USP monographs for Fosfomycin Tromethamine. While "standard," the traditional method suffers from amine-oxidation and baseline instability. This protocol includes critical "Stabilization Steps" often omitted in official monographs.

Instrument Configuration

-

System: Standard HPLC.

-

Detector: Refractive Index Detector (RID).

-

Critical: The optical unit must be thermostatted (typically 35°C or 40°C) to match the column temperature exactly.

-

Chromatographic Conditions

| Parameter | Specification |

| Column | Aminopropylsilyl silica (e.g., Zorbax NH2 or Carbohydrate Analysis column) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | 10.89 g/L Potassium Dihydrogen Phosphate ( |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Must match RID cell temp) |

| Injection Vol | 10 µL |

| Run Time | 25 minutes |

Critical Stabilization Steps (The "Secret Sauce")

-

Passivation: New amino columns are highly reactive. Flush the column with Mobile Phase for at least 4 hours (or overnight) at a low flow rate (0.2 mL/min) before the first analysis to stabilize the baseline.

-

Oxidation Prevention: Amino groups oxidize to form Schiff bases, causing retention time shifts. Always use degassed mobile phase and keep the solvent bottle under a blanket of inert gas (Helium or Nitrogen) if possible.

-

Storage: Never store amino columns in water/buffer. Flush with 50:50 Water:Acetonitrile, then store in 100% Acetonitrile.

Protocol C: Mixed-Mode Chromatography (Problem Solver)

Rationale: For complex matrices (e.g., fermentation broth, plasma) where HILIC suffers from matrix interference and RID lacks sensitivity, Mixed-Mode chromatography (Anion Exchange + HILIC) provides superior selectivity.

Chromatographic Conditions

| Parameter | Specification |

| Column | SIELC Obelisc N (Mixed-Mode HILIC/Ion-Exchange) |

| Dimensions | 150 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 70% Acetonitrile / 30% Water with 20 mM Ammonium Formate (pH 3.0) |

| Detection | ELSD or LC-MS (ESI Negative Mode) |

| Flow Rate | 1.0 mL/min |

Mechanism: The phosphonic acid group interacts via anion exchange, while the diol backbone interacts via HILIC mechanisms. This "orthogonal" selectivity often separates the impurity from sugars and inorganic salts present in the matrix.

System Suitability & Validation Criteria

Regardless of the protocol chosen, the following criteria confirm the method's validity.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 1.5 between Fosfomycin and Impurity A | Ensures accurate integration of the impurity. |

| Tailing Factor ( | 0.8 - 1.5 | Phosphonates interact with silanols; severe tailing indicates column aging or pH issues. |

| Precision (RSD) | < 5.0% (for Impurity at 0.5% level) | Higher RSD is acceptable for impurities near LOQ. |

| Signal-to-Noise | > 10 (at Limit of Quantitation) | Critical for RID/ELSD where baseline noise is higher. |

Troubleshooting Guide

Issue: "Ghost Peaks" or Baseline Drift (RID/CAD)

-

Cause: Mobile phase contamination or temperature fluctuation.

-

Solution:

-

RID: Insulate the column and inlet tubing. Ensure the waste line is not submerged in liquid (back-pressure fluctuation).

-

CAD: Use higher quality water (LC-MS grade). Impurities in "HPLC grade" salts often precipitate in the CAD nebulizer.

-

Issue: Retention Time Shifting (Amino Column)

-

Cause: Hydrolysis of the bonded phase or Schiff base formation.

-

Solution: The amino column is a "consumable" in this analysis. If retention drops by >10%, replace the column. Do not attempt to regenerate with strong acid/base (this strips the ligand).

Issue: Lack of Retention (HILIC)

-

Cause: "Phase Collapse" or insufficient organic content.

-

Solution: Ensure the sample diluent contains at least 50% organic solvent (Acetonitrile). Injecting a purely aqueous sample into a HILIC column disrupts the water layer, causing peak distortion and breakthrough.

References

-

European Pharmacopoeia (Ph. Eur.) . Fosfomycin Trometamol Monograph 1424. 10th Edition. Strasbourg, France: EDQM.

-

United States Pharmacopeia (USP) . Fosfomycin Tromethamine Monograph. USP-NF 2023. Rockville, MD: USP Convention.

-

Vertex Pharmaceuticals . Method for the detection and quantification of fosfomycin, impurities and degradation products thereof. Patent WO2020193498A1. 2020.

-

Thermo Fisher Scientific . Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Application Note 72894.

-

SIELC Technologies . HPLC Separation of Phosphorous and Phosphoric Acids on Obelisc N. Application Note.

Sources

Application Notes & Protocols: The Role of Phosphonates in Elucidating and Overcoming Antibiotic Resistance